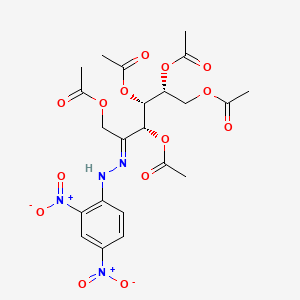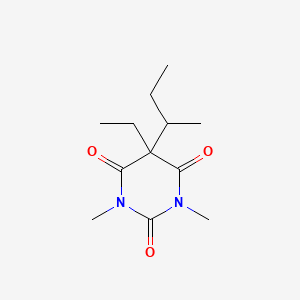![molecular formula C32H41N3O7 B13808886 Fmoc-{[4-(6-t-butoxycarbonyl)hexanoyl]piperazin-4-yl}-glycine](/img/structure/B13808886.png)
Fmoc-{[4-(6-t-butoxycarbonyl)hexanoyl]piperazin-4-yl}-glycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fmoc-{[4-(6-t-butoxycarbonyl)hexanoyl]piperazin-4-yl}-glycine is a synthetic compound with the molecular formula C33H42N2O7 and a molecular weight of 579.68 g/mol. It is commonly used in peptide synthesis due to its protective groups, which help in the stepwise construction of peptides.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-{[4-(6-t-butoxycarbonyl)hexanoyl]piperazin-4-yl}-glycine typically involves multiple steps:
Fmoc Protection: The fluorenylmethyloxycarbonyl (Fmoc) group is introduced to protect the amino group of glycine.
Piperazine Derivatization: The piperazine ring is functionalized with a hexanoyl group that has a t-butoxycarbonyl (Boc) protecting group.
Coupling Reaction: The protected glycine and the functionalized piperazine are coupled under specific conditions, often using coupling reagents like HBTU or DIC in the presence of a base like DIPEA.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves:
- Large-scale protection and deprotection steps.
- Efficient coupling reactions using automated peptide synthesizers.
- Purification steps such as crystallization or chromatography to ensure high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Fmoc-{[4-(6-t-butoxycarbonyl)hexanoyl]piperazin-4-yl}-glycine can undergo various chemical reactions:
Deprotection: Removal of the Fmoc and Boc groups under acidic or basic conditions.
Coupling: Formation of peptide bonds with other amino acids or peptides.
Substitution: Reactions involving the piperazine ring, such as alkylation or acylation.
Common Reagents and Conditions
Deprotection: Piperidine in DMF for Fmoc removal; TFA in dichloromethane for Boc removal.
Coupling: HBTU, DIC, or EDC as coupling reagents; DIPEA or NMM as bases.
Major Products
Peptides: When coupled with other amino acids, it forms longer peptide chains.
Deprotected Amino Acids: After removal of protective groups, the free amino acid or peptide is obtained.
Applications De Recherche Scientifique
Chemistry
Peptide Synthesis: Widely used in solid-phase peptide synthesis (SPPS) for constructing complex peptides and proteins.
Biology
Protein Engineering: Used in the synthesis of modified peptides for studying protein interactions and functions.
Medicine
Drug Development: Utilized in the synthesis of peptide-based drugs and therapeutic agents.
Industry
Biotechnology: Employed in the production of synthetic peptides for research and commercial purposes.
Mécanisme D'action
The compound acts primarily as a building block in peptide synthesis. The Fmoc and Boc groups protect the amino and carboxyl groups, respectively, allowing for selective reactions at other sites. The piperazine ring provides structural flexibility and can be further functionalized for specific applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Fmoc-Glycine: Lacks the piperazine and hexanoyl groups, making it less versatile.
Boc-Glycine: Similar protective group but lacks the Fmoc group, limiting its use in stepwise synthesis.
Uniqueness
Structural Complexity: The presence of both Fmoc and Boc groups, along with the piperazine ring, provides unique reactivity and versatility.
Functionalization: The hexanoyl group allows for additional modifications, making it suitable for diverse applications.
Propriétés
Formule moléculaire |
C32H41N3O7 |
|---|---|
Poids moléculaire |
579.7 g/mol |
Nom IUPAC |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[4-[7-[(2-methylpropan-2-yl)oxy]-7-oxoheptanoyl]piperazin-1-yl]acetic acid |
InChI |
InChI=1S/C32H41N3O7/c1-32(2,3)42-28(37)16-6-4-5-15-27(36)34-17-19-35(20-18-34)29(30(38)39)33-31(40)41-21-26-24-13-9-7-11-22(24)23-12-8-10-14-25(23)26/h7-14,26,29H,4-6,15-21H2,1-3H3,(H,33,40)(H,38,39) |
Clé InChI |
JLLQEWAFOOYLRE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)CCCCCC(=O)N1CCN(CC1)C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


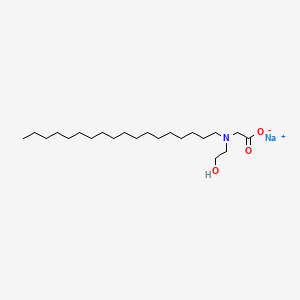
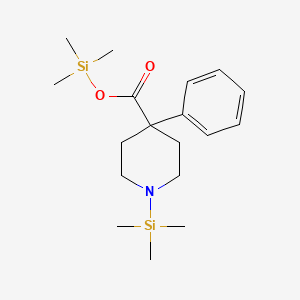

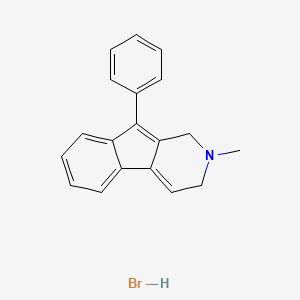

![5-Fluoro-2-(pyridin-4-yl)benzo[d]thiazole](/img/structure/B13808826.png)

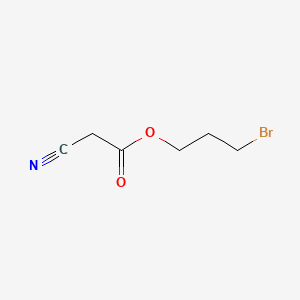
![(NZ)-N-[(5R)-5-methyl-2-propan-2-ylidenecyclohexylidene]hydroxylamine](/img/structure/B13808865.png)
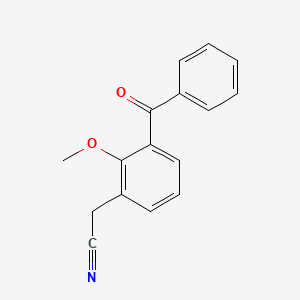
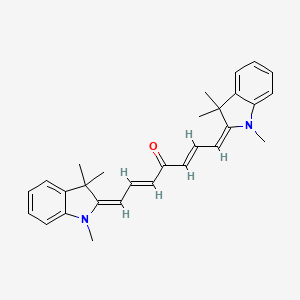
![Acetamide,N-(3-nitrophenyl)-2-[(2,5,6-trimethylthieno[2,3-D]pyrimidin-4-YL)thio]-](/img/structure/B13808892.png)
